molecular formula C51H58N2O19 B12088671 prop-2-enyl 3-[[7-acetamido-2-phenyl-8-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate

prop-2-enyl 3-[[7-acetamido-2-phenyl-8-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate

Cat. No.: B12088671
M. Wt: 1003.0 g/mol
InChI Key: HZFHBTNMSVXUIB-UHFFFAOYSA-N
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Description

The compound “prop-2-enyl 3-[[7-acetamido-2-phenyl-8-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including acetamido, phenyl, and fluorenylmethoxycarbonyl, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Typical synthetic routes may include:

    Protection of Hydroxyl Groups: Using acetyl groups to protect hydroxyl functionalities.

    Formation of Key Intermediates: Through reactions such as esterification, amidation, and glycosylation.

    Coupling Reactions: Utilizing reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for peptide bond formation.

    Deprotection Steps: Removing protecting groups under specific conditions to yield the final product.

Industrial Production Methods

Industrial production may involve large-scale synthesis using automated reactors and purification systems. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Employing reducing agents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, H₂O₂ (Hydrogen peroxide).

    Reduction: LiAlH₄, NaBH₄, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

Medicine

May serve as a lead compound for developing new pharmaceuticals targeting specific diseases or conditions.

Industry

Applications in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes, modulation of signal transduction pathways, or binding to DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-enyl 3-[[7-acetamido-2-phenyl-8-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate: Similar in structure but with slight variations in functional groups.

    Other Fluorenylmethoxycarbonyl Compounds: Share the fluorenylmethoxycarbonyl group but differ in other parts of the molecule.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C51H58N2O19

Molecular Weight

1003.0 g/mol

IUPAC Name

prop-2-enyl 3-[[7-acetamido-2-phenyl-8-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C51H58N2O19/c1-8-22-61-47(59)40(53-51(60)64-23-37-35-20-14-12-18-33(35)34-19-13-15-21-36(34)37)26(2)65-49-41(52-27(3)54)44(42-39(69-49)25-63-48(71-42)32-16-10-9-11-17-32)72-50-46(68-31(7)58)45(67-30(6)57)43(66-29(5)56)38(70-50)24-62-28(4)55/h8-21,26,37-46,48-50H,1,22-25H2,2-7H3,(H,52,54)(H,53,60)

InChI Key

HZFHBTNMSVXUIB-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C5C(O4)COC(O5)C6=CC=CC=C6)OC7C(C(C(C(O7)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Origin of Product

United States

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